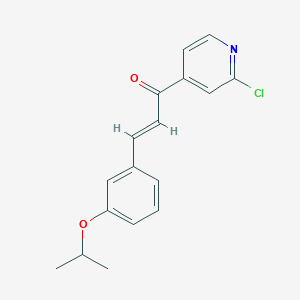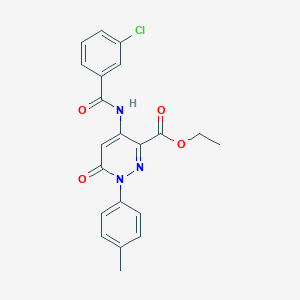
N1-(isoxazol-3-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the specified molecule often involves multi-step organic reactions that introduce various functional groups. For example, the synthesis of N-substituted derivatives of similar scaffolds includes steps like reaction with benzenesulfonyl chloride, conversion to carbohydrazide, and subsequent reactions to form the desired oxadiazole derivatives (Khalid et al., 2016). These methods emphasize the complexity and versatility in synthesizing compounds with piperidine and isoxazole components, which can be tailored for specific structural and functional objectives.
Molecular Structure Analysis
The molecular structure of compounds like N1-(isoxazol-3-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is characterized by the presence of isoxazole and piperidine rings, which are common in bioactive molecules. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of these rings and the overall conformation of the molecule. For instance, studies on similar molecules have utilized X-ray crystallography to confirm their structures and have shown that these types of compounds can adopt specific conformations that are crucial for their biological activities (Sharma et al., 2016).
科学的研究の応用
Disposition and Metabolism
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans showed significant insights into the metabolic pathways of similar complex compounds. The study highlighted the importance of understanding the metabolic fate of chemical compounds in drug development, particularly how they are processed in the body, which is crucial for assessing their safety and efficacy (Renzulli et al., 2011).
AMPA Receptors and Schizophrenia Treatment
Research on L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a single agent for the treatment of schizophrenia explored the modulation of the AMPA receptor. This study provides a basis for the therapeutic potential of targeting specific brain receptors in treating psychiatric disorders, suggesting that similar compounds might be studied for their effects on brain function and disorders (Marenco et al., 2002).
PET Imaging and Radioligands
A human PET study on [11C]HMS011, a potential radioligand for AMPA receptors, underscores the application of complex chemical compounds in enhancing imaging techniques for studying brain function and disorders. This research illustrates the potential for specific chemical compounds to serve as tools in non-invasive imaging to better understand neurological diseases and the effects of therapeutic interventions (Takahata et al., 2017).
Investigating Neurotoxicity
Studies on MPTP and its parkinsonism-inducing effects shed light on the potential neurotoxicity of chemical compounds. Such research is crucial for identifying the risks associated with exposure to specific chemicals and for developing strategies to mitigate or prevent their neurotoxic effects (Langston et al., 1983).
特性
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-3-7-23-19-14)17-9-12-1-5-20(6-2-12)10-13-4-8-24-11-13/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYJCXIZMVUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)
![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)



![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)


![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)